molecular formula C9H8BrClO2 B3032869 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone CAS No. 60208-06-2

2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone

Cat. No.: B3032869
CAS No.: 60208-06-2
M. Wt: 263.51
InChI Key: FDGIQMRTLABTHW-UHFFFAOYSA-N
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Description

2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H8BrClO2 and its molecular weight is 263.51. The purity is usually 95%.
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Scientific Research Applications

Metabolic Pathways Research

The in vivo metabolism of substances structurally related to 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone has been studied. For instance, 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats showed a complex metabolism leading to various metabolites through pathways like deamination and subsequent reduction or oxidation, along with O-desmethylation and acetylation (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Synthetic Chemistry

The compound has relevance in synthetic chemistry. For example, selective α-monobromination of various alkylaryl ketones, including compounds similar to this compound, has been achieved using specific bromine sources, demonstrating an efficient method for electrophilic bromination in synthetic processes (Ying, 2011).

Analytical Toxicology

The compound is also significant in analytical toxicology. The identification of pyrolysis products of related compounds like bk-2C-B under heat exposure has implications for understanding the thermal stability and potential degradation products of substances structurally similar to this compound (Texter, Waymach, Kavanagh, O'Brien, Talbot, Brandt, & Gardner, 2018).

Pharmacological Research

Though information directly related to pharmacology is limited for this specific compound, research on structurally similar compounds has explored various pharmacological properties. For instance, the synthesis and bioevaluation of compounds structurally related to this compound against specific biological targets like nematodes have been reported, which can provide insights into potential pharmacological applications (Kumari, Singh, & Walia, 2014).

Safety and Hazards

“2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone” is classified as Acute Tox. 4 Oral - Skin Corr. 1B . It causes severe skin burns and eye damage and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-bromo-1-(4-chloro-2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9-4-6(11)2-3-7(9)8(12)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGIQMRTLABTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401259880
Record name 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60208-06-2
Record name 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60208-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(4-chloro-2-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401259880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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